

A Technical Guide to 5-[Boc(methyl)amino]pentanal: Properties, Reactivity, and Applications

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Compound of Interest

Compound Name: 5-[Boc(methyl)amino]pentanal

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Abstract

5-[Boc(methyl)amino]pentanal, also known by its IUPAC name tert-butyl methyl(5-oxopentyl)carbamate, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Featuring a terminal aldehyde and a Boc-protected secondary amine, it serves as a valuable building block, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its chemical properties, reactivity, and common experimental considerations.

Chemical and Physical Properties

The fundamental properties of **5-[Boc(methyl)amino]pentanal** are summarized below. These data are crucial for reaction planning, purification, and analytical characterization.

Property	Value	Source(s)
IUPAC Name	tert-butyl methyl(5-oxopentyl)carbamate	[1][2]
CAS Number	1620280-47-8	[1][3]
Molecular Formula	C ₁₁ H ₂₁ NO ₃	[1][3]
Molecular Weight	215.29 g/mol	[1][3]
Canonical SMILES	O=C(OC(C)(C)C)N(C)CCCC=O	[1][2][4]
Purity	Typically offered at ≥95%	[1]

Reactivity and Stability

The chemistry of **5-[Boc(methyl)amino]pentanal** is dictated by its two primary functional groups: the aldehyde and the N-Boc-N-methylamino group.

Aldehyde Group

The terminal aldehyde is an electrophilic center, susceptible to nucleophilic attack. It is the primary site for conjugation and linker elongation reactions. Common transformations include:

- Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new amine bond. This is a cornerstone reaction for its use in PROTAC synthesis.
- Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.
- Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.
- Reduction: Can be reduced to the primary alcohol (5-[Boc(methyl)amino]pentan-1-ol) using reducing agents like sodium borohydride.

N-Boc-N-methylamino Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[5]

- **Stability:** It is stable under a wide range of basic, nucleophilic, and reductive conditions.[5][6]
- **Deprotection (Cleavage):** The Boc group is labile under acidic conditions.[5][7] Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) efficiently removes the Boc group, liberating the free secondary amine.[5] This orthogonality allows for selective deprotection without affecting other acid-stable parts of a molecule.

The general workflow for utilizing this bifunctional linker often involves first reacting the aldehyde and then, at a later stage, deprotecting the amine for further conjugation.

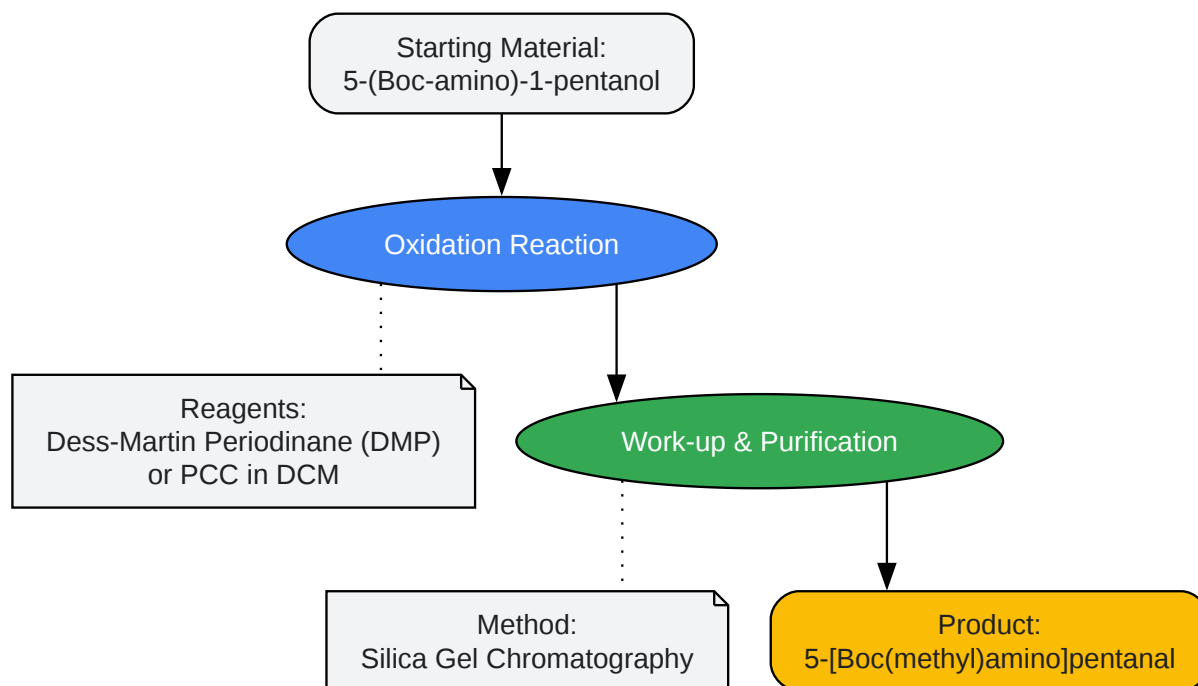
A general workflow for synthesizing a PROTAC using the title compound.

Experimental Protocols & Considerations

While specific, peer-reviewed synthesis protocols for 1620280-47-8 are not readily available in the initial search, its structure allows for the proposal of general experimental methodologies based on standard organic chemistry practices.

Proposed Synthesis Workflow

A plausible synthesis would involve the oxidation of the corresponding alcohol, 5-[Boc(methyl)amino]-1-pentanol.



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A proposed workflow for the synthesis of the title compound.

Methodology:

- **Oxidation:** Dissolve the starting alcohol, 5-[Boc(methyl)amino]-1-pentanol, in a suitable solvent like dichloromethane (DCM). Add a mild oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) portion-wise at 0°C or room temperature.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Quench the reaction appropriately (e.g., with a sodium thiosulfate solution for DMP). Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the crude product under reduced pressure. Purify via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure

aldehyde.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected signals would include a singlet for the aldehyde proton (~9.7 ppm), a singlet for the Boc group protons (~1.4 ppm), a singlet for the N-methyl protons (~2.8 ppm), and multiplets for the aliphatic chain protons between 1.5 and 3.3 ppm. The presence of rotamers due to the carbamate bond may lead to broadening or duplication of the N-methyl and adjacent methylene signals.^[8]
 - ^{13}C NMR: Key signals would include the aldehyde carbonyl (~202 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and various signals for the aliphatic carbons.
- Mass Spectrometry (MS):
 - Electrospray ionization (ESI) would likely show the protonated molecule $[\text{M}+\text{H}]^+$ or sodium adduct $[\text{M}+\text{Na}]^+$.
 - Under electron ionization (EI), a characteristic fragmentation pattern is expected. Alpha cleavage, the breaking of the bond adjacent to a carbonyl or amine, is a common pathway.^[9] This could lead to fragments resulting from the loss of an alkyl radical from the chain.

Applications in Drug Development

5-[Boc(methyl)amino]pentanal is primarily recognized as a versatile linker for the synthesis of PROTACs.^[4]

- PROTAC Linker: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.^[4] This compound provides a flexible aliphatic chain. The aldehyde handle allows for covalent attachment to a ligand targeting the protein of interest, while the protected amine, after deprotection, allows for coupling to a ligand for an E3 ligase (e.g., VHL or Cereblon).

- Peptide and Organic Synthesis: As a protected amino aldehyde, it is a useful building block for synthesizing more complex molecules and modified peptides.[10]
- Receptor Ligand Research: It has been identified as a ligand that binds to the human A1 adenosine receptor, suggesting potential utility in studying G protein-coupled receptor signaling.[3]

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